molecular formula C11H15Cl B13643462 1-(3-Chloropropyl)-4-ethylbenzene

1-(3-Chloropropyl)-4-ethylbenzene

Cat. No.: B13643462
M. Wt: 182.69 g/mol
InChI Key: OLWIGZQHGRITSZ-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-4-ethylbenzene (CAS: 1057673-65-0) is an aromatic compound with the molecular formula C₁₁H₁₅Cl and an average molecular mass of 182.691 g/mol . Its structure consists of a benzene ring substituted with a 3-chloropropyl chain (-CH₂CH₂CH₂Cl) and an ethyl group (-CH₂CH₃) at the para position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and functionalized aromatic derivatives .

Properties

Molecular Formula

C11H15Cl

Molecular Weight

182.69 g/mol

IUPAC Name

1-(3-chloropropyl)-4-ethylbenzene

InChI

InChI=1S/C11H15Cl/c1-2-10-5-7-11(8-6-10)4-3-9-12/h5-8H,2-4,9H2,1H3

InChI Key

OLWIGZQHGRITSZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)-4-ethylbenzene can be synthesized through several methods. One common approach involves the alkylation of 4-ethylbenzene with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)-4-ethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amines, or thiols.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The benzene ring can be hydrogenated to form cyclohexane derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

Major Products:

    Substitution: 1-(3-Hydroxypropyl)-4-ethylbenzene, 1-(3-Aminopropyl)-4-ethylbenzene.

    Oxidation: 1-(3-Chloropropyl)-4-ethylbenzoic acid.

    Reduction: 1-(3-Chloropropyl)-4-ethylcyclohexane.

Scientific Research Applications

1-(3-Chloropropyl)-4-ethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to study the effects of chlorinated hydrocarbons on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-4-ethylbenzene depends on its chemical reactivity. The compound can act as an alkylating agent, where the 3-chloropropyl group can form covalent bonds with nucleophilic sites in other molecules. This reactivity is utilized in organic synthesis to introduce the 3-chloropropyl group into target molecules.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share the 3-chloropropyl chain but differ in substituents, leading to variations in properties and reactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Synthesis Relevance
1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine C₁₃H₁₈Cl₂N₂ 309.69 Piperazine, 3-chlorophenyl Antipsychotic drug intermediates
1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene C₁₂H₁₄ClF₃O 266.69 Ethyl, trifluoromethoxy Specialty chemical synthesis
1-(3-Chloropropyl)-4-methylpiperazine C₈H₁₇ClN₂ 190.69 Piperazine, methyl Precursor for EPR studies
1-Chloro-3-isopropyl-4-methylbenzene C₁₀H₁₃Cl 168.67 Isopropyl, methyl Industrial solvent/agrochemicals

Key Observations :

  • Piperazine Derivatives : Compounds with piperazine substituents (e.g., ) exhibit enhanced reactivity in nucleophilic substitutions due to the electron-rich nitrogen atoms, enabling efficient synthesis of pharmaceuticals under microwave conditions (88% yield in 40 seconds vs. 60% in 7 hours conventionally) .
  • Steric Effects : Ethyl and isopropyl substituents (e.g., ) reduce steric hindrance compared to bulkier groups like piperazine, favoring simpler reaction conditions .

Physical and Chemical Properties

Property 1-(3-Chloropropyl)-4-ethylbenzene 1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine 1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene
Molecular Weight 182.69 309.69 266.69
Density (g/cm³) Not reported Not reported 1.194 (Predicted)
Boiling Point (°C) Not reported Not reported 264.0 (Predicted)
Crystal Structure No data Monoclinic, hydrogen-bonded No data

Notes:

  • The trifluoromethoxy group in C₁₂H₁₄ClF₃O increases density and boiling point due to stronger intermolecular forces (e.g., dipole-dipole interactions) .
  • Piperazine derivatives often form stable hydrochloride salts (e.g., ), enhancing solubility in polar solvents compared to ethylbenzene analogs .

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